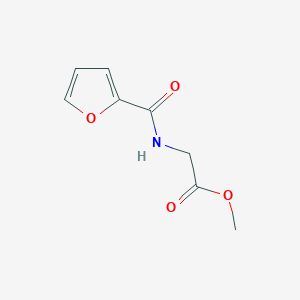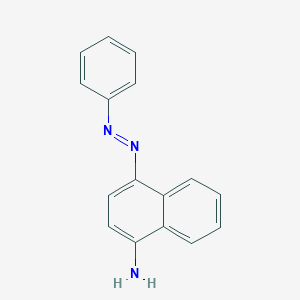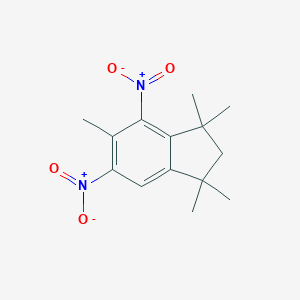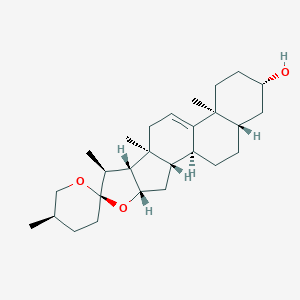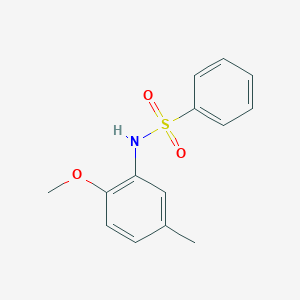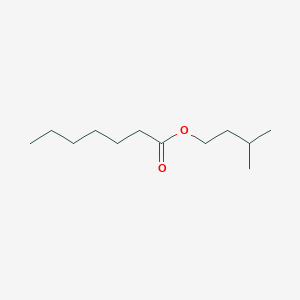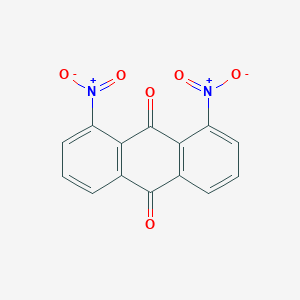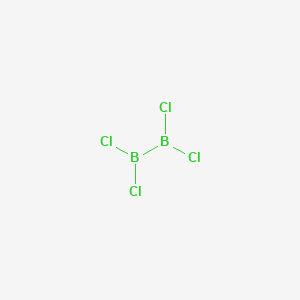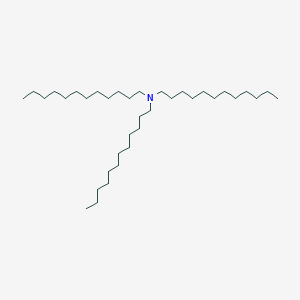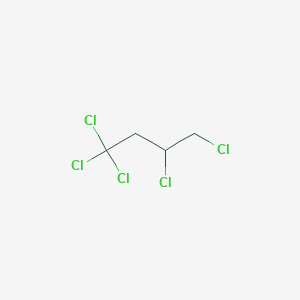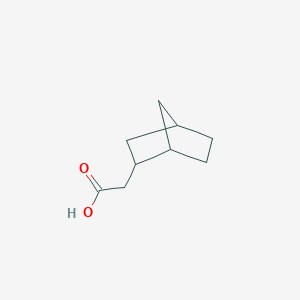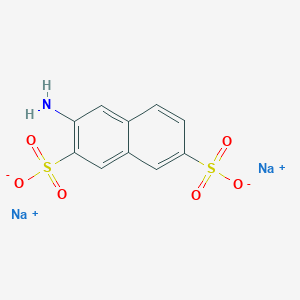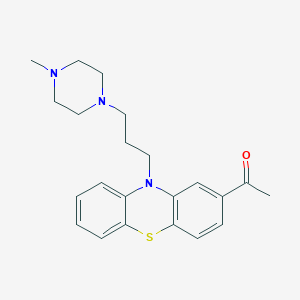
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is a chemical compound that has been used extensively in scientific research. It is a member of the phenothiazine family of compounds and is known for its unique properties that make it useful in a variety of applications. In
Wirkmechanismus
The exact mechanism of action of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is not fully understood. However, it is known to interact with various biological targets, including G protein-coupled receptors and ion channels. It has been shown to modulate the activity of these targets, leading to changes in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been shown to affect ion channel activity, leading to changes in the electrical properties of cells. These effects can have significant implications for the functioning of the nervous system and other biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL in lab experiments is its versatility. It can be used to study a variety of biological processes and has a wide range of applications. However, it is also important to note that the compound has some limitations. For example, it may have off-target effects that can complicate experimental results. Additionally, the compound may be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL. One area of research could focus on the development of new derivatives of the compound that have improved selectivity and reduced toxicity. Another area of research could focus on the use of the compound as a therapeutic agent for the treatment of neurological disorders. Additionally, the compound could be used to study the role of various biological targets in disease processes, leading to the development of new treatments and therapies.
Synthesemethoden
The synthesis of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL involves the reaction of 2-chloro-10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazine with sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The compound is then purified using column chromatography to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has been used extensively in scientific research as a tool for studying various biological processes. It has been used in the study of neurotransmitter release, receptor binding, and ion channel activity. It has also been used as a fluorescent probe to study the dynamics of membrane proteins.
Eigenschaften
CAS-Nummer |
1053-74-3 |
|---|---|
Produktname |
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL |
Molekularformel |
C22H27N3OS |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C22H27N3OS/c1-17(26)18-8-9-22-20(16-18)25(19-6-3-4-7-21(19)27-22)11-5-10-24-14-12-23(2)13-15-24/h3-4,6-9,16H,5,10-15H2,1-2H3 |
InChI-Schlüssel |
WKCTYFQBCFYMAR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C |
Andere CAS-Nummern |
1053-74-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



